Cas no 41602-50-0 (N-(Chloroacetyl)glycine Ethyl Ester)

N-(Chloroacetyl)glycine Ethyl Ester Chemical and Physical Properties
Names and Identifiers
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- Glycine,N-(2-chloroacetyl)-, ethyl ester
- ethyl 2-(2-chloroacetamido)acetate
- ETHYL 2-[(2-CHLOROACETYL)AMINO]ACETATE
- chloroacetyl glycine ethyl ester
- Ethyl [(chloroacetyl)amino]acetate
- ethyl 2-(2-chloroacetylamino)acetate
- ethyl N-(2-chloroacetyl)-glycinate
- N-(Chloroacetyl)glycine ethyl ester
- N-(ethoxycarbonylmethyl)-2-chloroacetamide
- Glycine, N-(chloroacetyl)-, ethyl ester
- SCHEMBL3904057
- Glycine, N-(2-chloroacetyl)-, ethyl ester
- CS-0181087
- AKOS000268648
- 2,4-diphenylcyclobutane-1,3-dicarboxylicacid
- N-(Chloroacetyl)glycine ethyl ester, 98%
- 41602-50-0
- N-(chloroacetyl)glycine ethylester
- chloroacetylglycine ethyl ester
- EN300-47934
- ethyl2-(2-chloroacetamido)acetate
- 2-Chloro-N-(2-ethoxy-2-oxoethyl)ethanimidic acid
- MFCD00216646
- DTXSID30961837
- SY312072
- GSHWWBSVIZYONT-UHFFFAOYSA-N
- HY-W122999
- DA-53028
- ethyl N-(chloroacetyl)glycinate
- STL283921
- G78093
- N-(Chloroacetyl)glycine Ethyl Ester
-
- MDL: MFCD00216646
- Inchi: InChI=1S/C6H10ClNO3/c1-2-11-6(10)4-8-5(9)3-7/h2-4H2,1H3,(H,8,9)
- InChI Key: GSHWWBSVIZYONT-UHFFFAOYSA-N
- SMILES: CCOC(CNC(CCl)=O)=O
Computed Properties
- Exact Mass: 179.03500
- Monoisotopic Mass: 179.035
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 6
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: 2
- Topological Polar Surface Area: 55.4Ų
- XLogP3: 0.5
- Surface Charge: 0
Experimental Properties
- Density: 1.21
- Melting Point: 62-65 °C (lit.)
- Boiling Point: 296.4°Cat760mmHg
- Flash Point: 133.1°C
- Refractive Index: 1.452
- PSA: 55.40000
- LogP: 0.29540
N-(Chloroacetyl)glycine Ethyl Ester Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
N-(Chloroacetyl)glycine Ethyl Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C376553-50mg |
N-(Chloroacetyl)glycine Ethyl Ester |
41602-50-0 | 50mg |
$ 50.00 | 2022-04-01 | ||
TRC | C376553-500mg |
N-(Chloroacetyl)glycine Ethyl Ester |
41602-50-0 | 500mg |
$ 80.00 | 2022-04-01 | ||
Apollo Scientific | OR28155-5g |
N-(Chloroacetyl)glycine ethyl ester |
41602-50-0 | 5g |
£70.00 | 2025-02-19 | ||
Enamine | EN300-47934-2.5g |
ethyl 2-(2-chloroacetamido)acetate |
41602-50-0 | 95% | 2.5g |
$85.0 | 2023-05-30 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I170250-5g |
N-(Chloroacetyl)glycine Ethyl Ester |
41602-50-0 | 98% | 5g |
¥363.90 | 2023-09-02 | |
A2B Chem LLC | AB76565-5g |
Ethyl 2-[(2-chloroacetyl)amino]acetate |
41602-50-0 | 98 | 5g |
$77.00 | 2024-04-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-235951-5g |
N-(Chloroacetyl)glycine ethyl ester, |
41602-50-0 | 5g |
¥1038.00 | 2023-09-05 | ||
Aaron | AR003T35-25g |
N-(Chloroacetyl)glycine ethyl ester |
41602-50-0 | 99% | 25g |
$185.00 | 2025-02-12 | |
Enamine | EN300-47934-10.0g |
ethyl 2-(2-chloroacetamido)acetate |
41602-50-0 | 95% | 10g |
$281.0 | 2023-05-30 | |
Enamine | EN300-47934-0.5g |
ethyl 2-(2-chloroacetamido)acetate |
41602-50-0 | 95% | 0.5g |
$36.0 | 2023-05-30 |
N-(Chloroacetyl)glycine Ethyl Ester Related Literature
-
1. Model studies toward trivalent cation binding by appropriately functionalized calix[4]arenesMarcel H. B. Grote Gansey,Willem Verboom,Frank C. J. M. van Veggel,Victor Vetrogon,Fran?oise Arnaud-Neu,Marie-José Schwing-Weill,David N. Reinhoudt J. Chem. Soc. Perkin Trans. 2 1998 2351
Additional information on N-(Chloroacetyl)glycine Ethyl Ester
Professional Introduction to N-(Chloroacetyl)glycine Ethyl Ester (CAS No. 41602-50-0)
N-(Chloroacetyl)glycine ethyl ester is a specialized organic compound with the chemical formula C4H7ClNO3. This compound, identified by its CAS number 41602-50-0, has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its versatile applications. As a derivative of amino acids, it serves as a crucial intermediate in the synthesis of various bioactive molecules, including protease inhibitors and peptidomimetics.
The structural uniqueness of N-(Chloroacetyl)glycine ethyl ester lies in its reactive chloroacetyl group, which facilitates nucleophilic substitution reactions, making it an invaluable reagent in medicinal chemistry. Its ability to modify the properties of peptides and proteins has led to its extensive use in drug development, particularly in the design of targeted therapies for neurological and inflammatory disorders. Recent studies have highlighted its role in the synthesis of novel antibiotics and antiviral agents, underscoring its importance in addressing emerging infectious diseases.
In the realm of academic research, N-(Chloroacetyl)glycine ethyl ester has been employed to explore the mechanisms of protein degradation and enzyme inhibition. For instance, researchers have utilized this compound to develop proteasome inhibitors, which are critical in treating conditions such as cancer and autoimmune diseases. The compound's ability to selectively interact with specific enzymatic targets has opened new avenues for therapeutic intervention. Moreover, its derivatives have been investigated for their potential in modulating signaling pathways associated with neurodegenerative diseases like Alzheimer's and Parkinson's.
The pharmaceutical industry has also leveraged N-(Chloroacetyl)glycine ethyl ester in the development of peptide-based drugs. Its incorporation into peptide chains allows for enhanced stability and bioavailability, which are essential factors for effective drug delivery. For example, studies have demonstrated its utility in creating peptidomimetics that mimic the activity of natural peptides while exhibiting improved pharmacokinetic profiles. This has significant implications for the treatment of metabolic disorders and chronic inflammatory conditions.
Beyond its pharmaceutical applications, N-(Chloroacetyl)glycine ethyl ester has found utility in biochemical research as a tool for studying protein modifications. Post-translational modifications (PTMs), such as acetylation and ubiquitination, play a pivotal role in regulating cellular processes. The reactivity of the chloroacetyl group allows researchers to probe these modifications by introducing labeled derivatives into protein samples. Such investigations have provided insights into the dynamics of protein function and dysfunction, contributing to a deeper understanding of biological systems.
The synthesis of N-(Chloroacetyl)glycine ethyl ester involves well-established organic chemistry protocols, ensuring high yield and purity suitable for research and industrial applications. Advanced synthetic techniques, including automated solid-phase peptide synthesis (SPPS), have further streamlined its production. These methods enable the efficient creation of complex derivatives tailored for specific research objectives. The compound's stability under various storage conditions also enhances its practicality for long-term studies.
In conclusion, N-(Chloroacetyl)glycine ethyl ester(CAS No. 41602-50-0) is a multifunctional compound with broad applications in pharmaceuticals, biochemical research, and drug development. Its unique reactivity and structural properties make it an indispensable tool for scientists exploring novel therapeutic strategies. As research continues to uncover new biological targets and mechanisms, the significance of this compound is expected to grow further, driving innovation across multiple scientific disciplines.
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